2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic tropane core (8-azabicyclo[3.2.1]octane) substituted at the 3-position with a 1H-imidazole heterocycle and at the 8-position with a 2-(4-bromophenyl)acetyl group. This structure combines a rigid bicyclic scaffold with pharmacologically relevant substituents:
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-14-3-1-13(2-4-14)9-18(23)22-15-5-6-16(22)11-17(10-15)21-8-7-20-12-21/h1-4,7-8,12,15-17H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYSTSKSGPUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the imidazole ring: This step often involves the use of imidazole or its derivatives under conditions that promote nucleophilic substitution.
Attachment of the bromophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The bicyclic core provides structural rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Pharmacokinetics: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to analogues with 2-bromophenyl (BK61965) or benzylsulfanyl (BK70965). Bromine’s position (para vs. ortho) may alter steric and electronic interactions with biological targets . Imidazole vs.
Synthetic Yields and Methods :
- Compounds with tert-butyl carbamate (e.g., 19 in ) show moderate yields (50–72%), attributed to steric hindrance during coupling reactions .
- Palladium-catalyzed methods (e.g., ) are widely used for introducing aryl/heteroaryl groups to the tropane core, though yields vary with substituent reactivity .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Pharmacological Data
Key Findings:
- logP Trends : The target compound’s logP (3.8) is higher than BK61965 (3.5) due to bromine’s lipophilicity but lower than 10a (4.1) with bis(4-fluorophenyl) groups .
- Biological Targets : Analogues like 19 () and the FXR agonist in highlight the tropane core’s versatility in targeting nuclear receptors or CNS pathways .
Crystallographic and Computational Analysis
- SHELX Software : Widely used for structural refinement (). The target compound’s crystal structure (if resolved) would benefit from SHELXL for accurate bond-length and angle determination .
- Enantiomer Analysis : Parameters like Rogers’ η () could resolve chirality in analogues with multiple stereocenters .
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